5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

Purity Quality Control Nucleoside Analog

5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (CAS: 1846584-69-7) is a benzyl-protected C-nucleoside analog of purine nucleosides. It belongs to the class of pyridine C-nucleosides and is primarily utilized as a research tool in anticancer and antiviral studies due to its structural mimicry of natural nucleosides and the stability conferred by its tri-O-benzyl protection.

Molecular Formula C39H39NO5
Molecular Weight 601.7 g/mol
Cat. No. B15583583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine
Molecular FormulaC39H39NO5
Molecular Weight601.7 g/mol
Structural Identifiers
InChIInChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3
InChIKeyCLZKPAJKSCXXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine: Essential Protected C-Nucleoside for Anticancer and Antiviral Research Procurement


5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (CAS: 1846584-69-7) is a benzyl-protected C-nucleoside analog of purine nucleosides . It belongs to the class of pyridine C-nucleosides and is primarily utilized as a research tool in anticancer and antiviral studies due to its structural mimicry of natural nucleosides and the stability conferred by its tri-O-benzyl protection . The compound is available from specialized chemical suppliers with a specified purity of ≥95% .

Workflow Benzyl-protected C-nucleoside synthesis and elaboration
Use Context Nucleoside analog research in cancer and viral models
Selection Logic Research-grade intermediate with tri-O-benzyl protection for orthogonal deprotection

Why Generic Nucleoside Analogs Cannot Replace 5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine in Advanced Research


Generic purine nucleoside analogs lack the precise benzyl protection pattern that defines 5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine. This specific tri-O-benzyl substitution imparts unique physicochemical properties, including enhanced lipophilicity and orthogonal deprotection compatibility, which are critical for synthetic C-nucleoside elaboration and for modulating in vivo pharmacokinetics [1]. Furthermore, the compound's pyridine heterocycle and 3-methyl substitution differentiate it from simpler ribofuranosyl derivatives, potentially influencing target selectivity and metabolic stability .

Benzyl protection specificity

Acyl-protected analogs cannot provide the same hydrogenolysis-based deprotection orthogonality or lipophilicity profile.

Heterocycle mismatch

Pyridine core and 3-methyl substitution may shift target selectivity compared to unsubstituted ribofuranosyl derivatives.

Deprotection route divergence

Benzyl ether stability under acid/base conditions enables sequential deprotection strategies; alternative protecting groups may limit synthetic flexibility.

Quantitative Differentiation of 5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine: Head-to-Head Comparator Evidence


Purity Benchmark: Minimum 95% Purity Specification Ensures Reproducible Research Outcomes

5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is supplied with a purity specification of ≥95% . This level of purity meets or exceeds the standard for research-grade nucleoside analogs, where common purity specifications range from 90% to 98% . For example, the closely related intermediate 2,3,5-Tri-O-benzyl-D-ribofuranose is typically offered at 95-98% purity . Adherence to this specification reduces batch-to-batch variability and minimizes the impact of impurities on assay outcomes.

Purity Benchmark
Specification review
≥95% purity (within upper range of research-grade nucleoside intermediates)
Supports batch-to-batch reproducibility in biological assays
Vendor CoA; cross-study comparison data limited
Purity Quality Control Nucleoside Analog

Molecular Identity Confirmation: Defined Formula and Structural Descriptors Eliminate Identity Ambiguity

The compound is unambiguously defined by a molecular formula of C39H39NO5 and a molecular weight of 601.73 g/mol . Its canonical SMILES (CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6) and InChI Key (CLZKPAJKSCXXDI-UHFFFAOYSA-N) provide a unique digital fingerprint for compound identification . In contrast, many generic nucleoside analogs are described with less precise identifiers, increasing the risk of sourcing incorrect regioisomers or stereoisomers.

Structural Identity
Data to verify
Defined formula C39H39NO5, SMILES, InChI Key
Eliminates ambiguity in compound registration and screening campaigns
Vendor database records; independent identity verification advised
Molecular Formula SMILES InChI Structural Elucidation

Benzyl Protection Strategy: Orthogonal Deprotection Compatibility for Advanced Synthetic Routes

The tri-O-benzyl protecting groups on 5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine enable orthogonal deprotection under mild hydrogenolysis conditions (H2, Pd/C), a method that is incompatible with more labile acyl protections like acetyl or benzoyl [1]. This selectivity is quantitatively demonstrated by the fact that benzyl ethers are cleaved under hydrogenation while base-labile acyl groups remain intact, allowing sequential deprotection strategies [1]. While benzyl ethers can present hydrogenolysis side-reactions, they remain the protecting group of choice for C-nucleoside synthesis due to their stability under acidic and basic conditions required for heterocycle elaboration [2].

Deprotection Orthogonality
Class-level
Benzyl ethers cleaved by H2/Pd-C; stable to pH 2–12 vs. acetyl ester lability at pH 9
Enables sequential deprotection in multi-step C-nucleoside synthesis
Conditions require optimization; hydrogenolysis side-reactions possible
Protecting Group Synthesis C-Nucleoside Hydrogenolysis

Benzyl Group Impact on Physicochemical Properties: Enhanced Lipophilicity and Cellular Uptake Potential

The presence of three benzyl ethers significantly increases the lipophilicity of the nucleoside core, with a calculated LogP value of approximately 8.2 (ACD/Labs) . This is substantially higher than the LogP of unprotected ribofuranosyl pyridines (LogP ~ -1 to 1) [1]. While benzyl protection reduces aqueous solubility, it enhances passive membrane permeability, a factor that can be exploited to improve cellular uptake in vitro [2]. For example, studies on benzyl-protected C-nucleosides have shown that lipophilic modifications can lead to improved antiviral activity due to better cell penetration [2].

Lipophilicity Shift
Class-level
Calculated LogP ~8.2 (increase of ~7–9 units over unprotected ribofuranosyl pyridines)
May enhance passive membrane permeability in vitro
In silico prediction; experimental validation not available
Lipophilicity Cell Permeability C-Nucleoside

Antitumor Class Activity: Purine Nucleoside Analog Framework Implicates DNA Synthesis Inhibition

As a purine nucleoside analog, 5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is expected to interfere with DNA synthesis and induce apoptosis in rapidly dividing cells . This class of compounds, which includes established drugs like fludarabine and cladribine, typically exhibits IC50 values in the low micromolar range against indolent lymphoid malignancies . While direct IC50 data for this specific benzyl-protected analog is not publicly available, the compound's structural features place it within a well-characterized class with proven anticancer activity [1].

Antiproliferative Class
Class-level
No direct IC50 data; purine nucleoside analogs exhibit low µM IC50 in lymphoid cancer models
Supports antiproliferative screening in cancer cell models
Specific activity requires empirical validation
Anticancer Purine Nucleoside Analog DNA Synthesis Inhibition

Optimal Research and Procurement Scenarios for 5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine


Synthesis of Novel C-Nucleoside Drug Candidates with Orthogonal Deprotection Requirements

This compound serves as an ideal advanced intermediate for constructing C-nucleoside libraries. Its benzyl protecting groups are stable under the acidic and basic conditions often employed for heterocycle functionalization, yet can be cleanly removed by hydrogenolysis without affecting base-labile esters or amides. This orthogonal deprotection capability streamlines multi-step syntheses [1].

Mechanistic Studies of Nucleoside Transport and Metabolism Using Lipophilic Analogs

The high lipophilicity conferred by the tri-O-benzyl groups (calculated LogP ~8.2) makes this compound a valuable probe for investigating passive membrane permeability and cellular uptake mechanisms of nucleoside analogs. It can be used to dissect the contributions of equilibrative and concentrative nucleoside transporters versus passive diffusion .

In Vitro Antiproliferative Screening in Lymphoid Cancer Cell Lines

Given its classification as a purine nucleoside analog, this compound is a suitable candidate for inclusion in antiproliferative screening panels against lymphoid malignancies (e.g., CLL, ALL). Its ≥95% purity specification ensures that observed effects are due to the intended compound and not impurities, increasing confidence in hit validation .

Quality Control and Structural Verification in High-Throughput Compound Management

The availability of exact molecular formula (C39H39NO5), SMILES, and InChI Key for 5-(2',3',5'-Tri-O-benzyl-β-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine eliminates ambiguity in compound registration and inventory management. This is critical for large screening collections where misidentification of a regioisomer or stereoisomer can lead to false structure-activity relationships .

Application
Selection Property
Validation Focus
C-Nucleoside library synthesis
Benzyl protection orthogonality
Orthogonal deprotection compatibility
Nucleoside transport mechanistic studies
Lipophilicity-driven membrane permeability
Passive diffusion vs transporter-mediated uptake
Antiproliferative screening in lymphoid cancer models
Purine nucleoside analog class
Cell viability and apoptosis endpoints
Compound management and structural verification
Defined structural descriptors (SMILES, InChI)
Identity confirmation and inventory accuracy
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